molecular formula C4H9NO2 B3037679 (3S,4S)-4-Aminotetrahydrofuran-3-ol CAS No. 535936-61-9

(3S,4S)-4-Aminotetrahydrofuran-3-ol

Cat. No. B3037679
CAS RN: 535936-61-9
M. Wt: 103.12 g/mol
InChI Key: HQVKXDYSIGDGSY-IUYQGCFVSA-N
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Description

Aminotetrahydrofurans are a class of organic compounds containing a tetrahydrofuran ring substituted with an amino group . They are involved in a wide range of biological activities and are key intermediates in the synthesis of many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves organocatalytic addition reactions . For example, the synthesis of (3S,4S)-tetflupyrolimet involves low loading organocatalytic addition reactions of dithiomalonates to nitrostyrenes .


Molecular Structure Analysis

The molecular structure of similar compounds, such as (3S,4S)-3-Hydroxy-4-methyloctanoic acid, can be analyzed using tools like X-ray crystallography, NMR spectroscopy, and quantum mechanical calculations .


Chemical Reactions Analysis

Aminotetrahydrofurans can participate in various chemical reactions. For instance, they can undergo SN2 reactions, which are common in biochemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, (3S,4S)-3-Hydroxy-4-methyloctanoic acid has a molecular weight of 174.237 Da .

Scientific Research Applications

Asymmetric Synthesis

(3S,4S)-4-Aminotetrahydrofuran-3-ol plays a crucial role in asymmetric synthesis, particularly in the formation of stereoisomers. Bunnage et al. (2004) demonstrated its use in the diastereoselective conjugate addition, leading to the successful asymmetric syntheses of cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acids. This synthesis achieved high diastereomeric excess (d.e.) and enantiomeric excess (e.e.), indicating its effectiveness in producing specific stereoisomers (Bunnage et al., 2004).

Iron-Catalyzed Annulation

In another study, Benfatti et al. (2012) reported the iron-catalyzed [3 + 2] annulation of donor-acceptor aminocyclopropanes with aldehydes. This reaction, utilizing iron trichloride on alumina, yields up to 99% of valuable 2-aminotetrahydrofurans, demonstrating the compound’s role in creating complex molecules relevant in the synthesis of DNA and RNA (Benfatti et al., 2012).

Total Synthesis of Natural Products

The compound has also been applied in the total synthesis of natural products. Angle et al. (2008) developed a methodology using alpha-silyloxy aldehydes and styrenes to synthesize 3-alkyl-2-aryltetrahydrofuran-4-ols, which was further applied in the total synthesis of (+/-)-paulownin, a naturally occurring furofuran lignan (Angle et al., 2008).

DNA/RNA Binding Properties

Furthermore, Sriwarom et al. (2015) investigated the use of aminotetrahydrofuran derivatives in the context of DNA and RNA binding. They synthesized a novel peptide nucleic acid (PNA) incorporating the tetrahydrofuran amino acid, showing high DNA binding affinity and specificity, while also demonstrating reduced nonspecific interactions and self-aggregation (Sriwarom et al., 2015).

Catalyst in Organic Synthesis

The versatility of this compound extends to its role as a catalyst in various organic syntheses. Gabriele et al. (2000) described its application in the palladium-catalyzed synthesis of tetrahydrofurans, showcasing its efficiency in organic transformations (Gabriele et al., 2000).

Mechanism of Action

While the specific mechanism of action for “(3S,4S)-4-Aminotetrahydrofuran-3-ol” is not available, similar compounds often interact with biological systems in specific ways. For example, Domoic acid, a kainic acid-type neurotoxin, affects the brain, causing seizures, and possibly death .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3S,4S)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

535936-61-9
Record name rac-(3R,4R)-4-aminooxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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